Tezacaftor (VX-661) is a small molecule classified as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is a synthetic compound specifically designed for research purposes to investigate its potential in modulating CFTR protein function. [] Tezacaftor plays a pivotal role in scientific research, particularly in studying the underlying mechanisms of cystic fibrosis and exploring potential therapeutic strategies. [, ]
Mechanism of Action
Tezacaftor acts as a CFTR corrector by improving the processing and trafficking of the mutated CFTR protein. [, , ] It increases the quantity of functional CFTR protein that reaches the cell surface, thereby enhancing chloride transport across the cell membrane. [, , ] Tezacaftor is often studied in combination with Ivacaftor, a CFTR potentiator, to synergistically enhance CFTR function. [, , , , , , ]
Applications
In Vitro Studies: Tezacaftor is used in laboratory settings to study the molecular mechanisms of CFTR dysfunction and assess the efficacy of CFTR modulator therapies. [, , , ] Human bronchial epithelial cells are commonly used to investigate the effects of Tezacaftor on CFTR processing, trafficking, and function. [, , ]
Preclinical Studies: Tezacaftor is used in preclinical studies utilizing animal models to evaluate the efficacy and safety of combination therapies with other CFTR modulators. [] These studies provide valuable insights into the potential therapeutic benefits and guide further clinical development. []
Clinical Trials: Tezacaftor has been extensively investigated in clinical trials for its therapeutic potential in cystic fibrosis patients carrying specific CFTR mutations. [, , , , , ] These studies have demonstrated the efficacy of Tezacaftor in improving lung function, reducing pulmonary exacerbations, and improving quality of life in eligible cystic fibrosis patients. [, , , , , ]
Pharmacokinetic and Pharmacodynamic Studies: Researchers utilize Tezacaftor to investigate its absorption, distribution, metabolism, and excretion characteristics within the body. [, ] Understanding these aspects helps optimize dosing regimens and personalize treatment strategies for cystic fibrosis patients. [, ]
Future Directions
Developing Personalized Therapies: Future research will focus on tailoring Tezacaftor-based therapies for individual cystic fibrosis patients based on their specific CFTR mutations and clinical characteristics. [, ]
Investigating Long-Term Effects: Long-term studies are essential to understand the sustained impact of Tezacaftor on cystic fibrosis progression and evaluate its long-term safety profile. [, ]
Exploring Combination Therapies: Future research will continue to explore the efficacy and safety of Tezacaftor in combination with other CFTR modulators or novel therapeutic agents targeting different aspects of cystic fibrosis pathophysiology. [, ]
Identifying Predictive Biomarkers: Research efforts will be directed towards identifying biomarkers that can predict individual responses to Tezacaftor therapy, facilitating personalized treatment decisions and improving patient outcomes. [, ]
Related Compounds
Ivacaftor
Compound Description: Ivacaftor (VX-770) is a CFTR potentiator, a class of drugs that enhance the function of the CFTR channel by increasing its open probability. [] It is used as a treatment for cystic fibrosis (CF) in patients with specific CFTR mutations. [, , ]
Lumacaftor
Compound Description: Lumacaftor (VX-809) is a CFTR corrector, which works by improving the processing and trafficking of the CFTR protein, increasing its quantity at the cell surface. [, ]
Elexacaftor
Compound Description: Elexacaftor (VX-445) is a next-generation CFTR corrector that further enhances the processing and trafficking of the CFTR protein to the cell surface. [, ]
Relevance: Elexacaftor, combined with Tezacaftor and Ivacaftor, forms the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI). [, , ] This therapy significantly improves CFTR function and clinical outcomes in patients with at least one F508del mutation, surpassing the efficacy of previous treatments, including Tezacaftor/Ivacaftor. [, , ]
Deutivacaftor
Compound Description: Deutivacaftor is a deuterated analog of Ivacaftor, developed with the aim of improving the pharmacokinetic properties of Ivacaftor, allowing for once-daily dosing. []
Relevance: Studies investigated replacing Ivacaftor with Deutivacaftor in the triple-combination therapy, resulting in Vanzacaftor/Tezacaftor/Deutivacaftor. Early clinical trials show promising results in terms of safety, tolerability, and improved lung function. [] This highlights the ongoing research towards optimizing CFTR modulator combinations, where Tezacaftor remains a key component.
Vanzacaftor
Compound Description: Vanzacaftor is a next-generation CFTR corrector investigated for its potential in improving CFTR processing and trafficking. []
Relevance: Vanzacaftor is being studied in combination with Tezacaftor and Deutivacaftor as a potential once-daily CFTR modulator therapy. [] While still in early clinical development, Vanzacaftor/Tezacaftor/Deutivacaftor demonstrated promising outcomes in improving lung function and respiratory symptoms, suggesting potential advantages over existing therapies including those containing Tezacaftor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JH295 is an irreversible, cysteine-targeted inhibitors of the human centrosomal kinase, Nek2. JH295 irreversibly inhibited cellular Nek2 without affecting the mitotic kinases, Cdk1, Aurora B, or Plk1. Moreover, JH295 did not perturb bipolar spindle assembly or the spindle assembly checkpoint. JH295 is the first small molecule shown to inactivate Nek2 kinase activity in cells.
4-(3-chloro-2-fluorophenoxy)-1-[[6-(2-thiazolylamino)-2-pyridinyl]methyl]-1-cyclohexanecarboxylic acid is an aromatic ether. MK-5108 has been used in trials studying the treatment of Cancer, Neoplasms, Tumors. Aurora A Kinase Inhibitor MK5108 is an orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A, with potential antimitotic and antineoplastic activity. Aurora A kinase inhibitor MK5108 binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and eventually inhibition of cell division, proliferation and an induction of apoptosis in cells overexpressing Aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aurora kinases are overexpressed in a wide variety of cancers.
PHA-680632 is an inhibitor of Aurora A, B, and C kinases (IC50s = 27, 135, and 120 nM, respectively). It has greater than 15-fold selectivity for Aurora A kinase in a panel of 31 kinases. PHA-680632 inhibits phosphorylation of serine 10 on histone H3 in U2OS cells (IC50 = 0.39 µM). It inhibits proliferation of U2OS, HeLa, A549, HCT116, U937, and HL-60 cells (IC50s = 1.6, 0.4, 0.6, 0.1, 0.1, and 0.1 µM, respectively). PHA-680632 reduces the size of established tumors in transgenic v-Ha-ras mice and in an HL-60 human leukemia mouse xenograft model when administered at a dose of 45 mg/kg. PHA-680632 is a is potent inhibitor of Aurora A, Aurora B and Aurora C with IC50 of 27 nM, 135 nM and 120 nM, respectively. PHA-680632 is also the first representative of a new class of Aurora inhibitors with a high potential for further development as an anticancer therapeutic. PHA-680632 is active on a wide range of cancer cell lines and shows significant tumor growth inhibition in different animal tumor models at well-tolerated doses.
SAR156497 is an exquisitely selective Aurora A, B, and C inhibitor with in vitro and in vivo efficacy with IC50 = 0.5 nM (Aurora A); 1 nM (Aurora B / incenp); 3 nM (Aurora C / incenp) respectively SAR156497 combines high in vitro potency with satisfactory metabolic stability and limited CYP 3A4 and PDE3 inhibition. In vitro, SAR156497 displayed high antiproliferative activity on a large panel of tumor cell lines without correlation with any particular genetic signature or Aurora kinases expression. It induced significant modulation of Aurora A and Aurora B biomarkers (p-Aurora A and pHH3, respectively) and cell polyploidy, as expected from Aurora A/B inhibitors.
SCH-1473759 is a potent and selective Aurora A/B inhibitor with IC50 sub-nanomolar. SCH 1473759 was active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds. SCH-1473759 demonstrated potent mechanism-based activity, and activity was shown to be enhanced in combination with taxanes and KSP inhibitors. This information may be useful for optimizing the clinical efficacy of Aurora inhibitors.
TAK-901 has been used in trials studying the treatment of Lymphoma, Myelofibrosis, Multiple Myeloma, Myeloid Metaplasia, and Advanced Solid Tumors, among others. Aurora B Serine/Threonine Kinase Inhibitor TAK-901 is a small-molecule inhibitor of the serine-threonine kinase Aurora B with potential antineoplastic activity. Aurora B kinase inhibitor TAK-901 binds to and inhibits the activity of Aurora B, which may result in a decrease in the proliferation of tumor cells that overexpress Aurora B. Aurora B is a positive regulator of mitosis that functions in the attachment of the mitotic spindle to the centromere; the segregation of sister chromatids to each daughter cell; and the separation of daughter cells during cytokinesis. This serine/threonine kinase may be amplified and overexpressed by a variety of cancer cell types.